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Compound of Interest

Compound Name:
Benzyl 3-aminopyrrolidine-1-

carboxylate

Cat. No.: B066553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR,

and MS) for Benzyl 3-aminopyrrolidine-1-carboxylate. Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

data based on the analysis of its structural features and comparison with analogous

compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: Benzyl 3-aminopyrrolidine-1-carboxylate

Molecular Formula: C₁₂H₁₆N₂O₂

Molecular Weight: 220.27 g/mol

CAS Number: 185057-50-5[1]

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Benzyl 3-
aminopyrrolidine-1-carboxylate. These predictions are derived from established chemical
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shift ranges, correlation tables, and fragmentation patterns of similar functional groups and

molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.35 m 5H Ar-H

~ 5.13 s 2H O-CH₂-Ph

~ 3.6-3.2 m 4H

Pyrrolidine Ring

Protons (C2-H₂, C5-

H₂)

~ 3.1 m 1H
Pyrrolidine Ring

Proton (C3-H)

~ 2.1 m 1H
Pyrrolidine Ring

Proton (C4-Ha)

~ 1.8 m 1H
Pyrrolidine Ring

Proton (C4-Hb)

~ 1.6 br s 2H NH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 155.0 C=O (Carbamate)

~ 136.5 Ar-C (Quaternary)

~ 128.5 Ar-CH

~ 128.0 Ar-CH

~ 127.8 Ar-CH

~ 67.0 O-CH₂-Ph

~ 51.0 Pyrrolidine C3

~ 47.0 Pyrrolidine C2 or C5

~ 46.0 Pyrrolidine C2 or C5

~ 34.0 Pyrrolidine C4

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Sharp (doublet) N-H Stretch (Primary Amine)[2]

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch

~ 1690 Strong C=O Stretch (Carbamate)

1650 - 1580 Medium N-H Bend (Primary Amine)[2]

1600, 1495 Medium to Weak Aromatic C=C Bending

1250 - 1020 Medium C-N Stretch[2]

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion

220 [M]⁺ (Molecular Ion)

176 [M - C₂H₄N]⁺

108 [C₇H₈O]⁺

91 [C₇H₇]⁺ (Tropylium ion, often the base peak)

77 [C₆H₅]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters may need to be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of Benzyl 3-aminopyrrolidine-1-carboxylate in

approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more

concentrated sample (50-100 mg) may be required.[1]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Acquire the ¹H NMR spectrum. Typical acquisition time is a few minutes.

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time (20-60 minutes

or more) depending on the sample concentration.[1]
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IR Spectroscopy
Sample Preparation:

Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Solution: Dissolve the compound in a suitable solvent that has minimal interference in the

IR spectrum, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). The solution is

then placed in a liquid sample cell.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and

press it into a thin, transparent disk.[3]

Data Acquisition:

Place the prepared sample in the IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via direct infusion or through a gas

chromatography (GC) inlet. For non-volatile compounds, techniques like electrospray

ionization (ESI) from a liquid solution are common.

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for

volatile compounds, which typically generates a molecular ion and various fragment ions.[4]

ESI is a softer ionization technique often used for less volatile or thermally labile compounds.

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow Visualization
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like Benzyl 3-aminopyrrolidine-1-carboxylate.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Benzyl
3-aminopyrrolidine-1-carboxylate

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation &
Verification

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/product/b066553#spectroscopic-data-nmr-ir-ms-for-benzyl-3-aminopyrrolidine-1-carboxylate
https://www.benchchem.com/product/b066553#spectroscopic-data-nmr-ir-ms-for-benzyl-3-aminopyrrolidine-1-carboxylate
https://www.benchchem.com/product/b066553#spectroscopic-data-nmr-ir-ms-for-benzyl-3-aminopyrrolidine-1-carboxylate
https://www.benchchem.com/product/b066553#spectroscopic-data-nmr-ir-ms-for-benzyl-3-aminopyrrolidine-1-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b066553?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

